molecular formula C19H19N3O2 B4313882 4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL

4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL

Cat. No.: B4313882
M. Wt: 321.4 g/mol
InChI Key: HXPOESYMNLFWGO-UHFFFAOYSA-N
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Description

4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazoloquinazoline core with a benzene-1,2-diol moiety. The presence of multiple functional groups within this molecule makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions. This step may require the use of alkyl halides and strong bases to achieve the desired substitution.

    Attachment of the Benzene-1,2-diol Moiety: The final step involves the coupling of the benzene-1,2-diol moiety to the pyrazoloquinazoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL undergoes various chemical reactions, including:

    Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazoloquinazoline core. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are often employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃), Sulfonating agents (SO₃)

Major Products

    Oxidation: Quinones

    Reduction: Reduced pyrazoloquinazoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid
  • 4-(2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol
  • 4-(2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,4-diol

Uniqueness

4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL stands out due to its unique combination of functional groups and structural features. The presence of both the pyrazoloquinazoline core and the benzene-1,2-diol moiety provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-10-6-11(2)18-14(7-10)15-8-12(3)21-22(15)19(20-18)13-4-5-16(23)17(24)9-13/h4-9,19-20,23-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPOESYMNLFWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC(=C(C=C4)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL
Reactant of Route 2
4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL
Reactant of Route 3
4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL
Reactant of Route 4
4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL
Reactant of Route 5
4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL
Reactant of Route 6
4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL

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